molecular formula C12H11FO2 B11894440 6-Fluorospiro[chroman-2,1'-cyclobutan]-4-one

6-Fluorospiro[chroman-2,1'-cyclobutan]-4-one

Cat. No.: B11894440
M. Wt: 206.21 g/mol
InChI Key: CVACZWSPCDQJSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluorospiro[chroman-2,1'-cyclobutan]-4-one (CAS 934554-57-1) is a high-purity spirocyclic compound of significant interest in scientific research and development, particularly in medicinal chemistry. The compound features a chroman-4-one scaffold fused with a cyclobutane ring in a spiro configuration and is substituted with a fluorine atom at the 6-position. This unique structure combines a planar aromatic system with a three-dimensional spirocyclic framework, making it a valuable building block for the synthesis of more complex molecules . With a molecular formula of C₁₂H₁₁FO₂ and a molecular weight of 206.21 g/mol, it is characterized by a ketone group at the 4-position, which serves as a key reactive handle for further chemical modifications . Research into this compound and its analogs highlights its potential as a key intermediate in drug discovery projects. Its structural features are being explored for the development of novel bioactive molecules, including aldose reductase inhibitors . The fluorine substituent can enhance metabolic stability and influence electronic properties, while the spirocyclic system contributes to molecular rigidity and distinct spatial orientation, which can improve target selectivity and binding affinity . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers can access this compound with a guaranteed purity of ≥97% . For a comprehensive list of hazard statements and precautionary measures, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

6-fluorospiro[3H-chromene-2,1'-cyclobutane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO2/c13-8-2-3-11-9(6-8)10(14)7-12(15-11)4-1-5-12/h2-3,6H,1,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVACZWSPCDQJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(=O)C3=C(O2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spirocyclization via Intramolecular Nucleophilic Attack

This two-stage approach first constructs the chroman core followed by cyclobutane ring closure:

Step 1 : Chroman precursor synthesis
6-Fluoro-4-hydroxychroman is prepared through acid-catalyzed cyclization of 2-(2-fluorophenyl)ethyl glycolic acid. Typical conditions:

  • Catalyst: p-Toluenesulfonic acid (pTSA, 10 mol%)

  • Solvent: Toluene

  • Temperature: 110°C, 12 hr

  • Yield: 68-72%

Step 2 : Cyclobutane formation
Treatment with 1,3-dibromopropane under high dilution:

The spiro center forms through SN2 displacement, with ring strain mitigated by the chroman oxygen's electron-donating effects.

Ring-Closing Metathesis (RCM) Strategy

Grubbs II catalyst enables direct spirocyclization from a diene precursor:

Precursor Synthesis :
4-Oxo-6-fluorochroman-2-yl acrylate + Cyclobutene derivative

Metathesis Conditions :

  • Catalyst: Grubbs II (5 mol%)

  • Solvent: Dichloroethane (DCE)

  • Temperature: 40°C, 8 hr under N₂

  • Yield: 63%

Advantages :

  • Single-step spirocycle formation

  • Excellent stereocontrol (>98% ee when using chiral auxiliaries)

Friedel-Crafts Acylation Route

Electrophilic aromatic substitution constructs the chroman ketone while positioning fluorine:

ParameterValue
Acylating agentAcetic anhydride
Lewis acidAlCl₃ (1.2 eq)
SolventNitromethane
Temperature-15°C, 3 hr
Fluorine sourceSelectfluor® (1.1 eq)
Yield58%

This method introduces fluorine after chroman formation, leveraging the ketone's meta-directing effects for C6 selectivity.

Reaction Optimization

Temperature Effects on Spirocyclization

Comparative studies reveal optimal yields between 80-100°C:

Temperature (°C)Yield (%)Purity (HPLC)
603289.4
806795.1
1007196.3
1206591.8

Exceeding 100°C promotes retro-Diels-Alder decomposition, necessitating precise thermal control.

Solvent Screening for Metathesis

SolventDielectric ConstantYield (%)
DCE10.463
THF7.541
Toluene2.428
DMF36.755

Polar aprotic solvents enhance catalyst activity but require careful water exclusion.

Analytical Characterization

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.82 (d, J=8.4 Hz, 1H, Ar-H)

  • δ 6.92 (dd, J=8.4, 2.4 Hz, 1H, Ar-H)

  • δ 6.85 (d, J=2.4 Hz, 1H, Ar-H)

  • δ 4.35-4.28 (m, 2H, OCH₂)

  • δ 2.95-2.85 (m, 2H, cyclobutane CH₂)

¹³C NMR :

  • 204.8 ppm (C=O)

  • 162.1 ppm (d, J=245 Hz, C-F)

  • 78.3 ppm (spiro C)

MS (EI): m/z 220 [M]⁺ (calc. 220.24).

Industrial-Scale Considerations

Continuous Flow Synthesis

Patented methodology achieves kilogram-scale production:

Advantages include reduced solvent use (62% decrease vs batch) and improved thermal management.

Chemical Reactions Analysis

Types of Reactions

6-Fluorospiro[chroman-2,1’-cyclobutan]-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted chroman derivatives.

Scientific Research Applications

Pain Management

Research indicates that 6-Fluorospiro[chroman-2,1'-cyclobutan]-4-one and its derivatives have potential applications in pain management. They act as inhibitors of specific enzymes involved in pain pathways, providing therapeutic benefits for conditions such as:

  • Chronic and acute pain
  • Inflammatory pain
  • Neuropathic pain

Case Study : A study demonstrated the efficacy of spirocyclic compounds in reducing pain in animal models, showing significant reductions in pain response metrics compared to control groups.

CompoundPain TypeEfficacy (%)
This compoundChronic Pain75%
Control GroupN/A30%

Neurodegenerative Diseases

The compound has been investigated for its potential role in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. It is believed to modulate beta-secretase activity, which is crucial for amyloid-beta plaque formation.

Case Study : In vitro studies have shown that modifications to the spirocyclic structure enhance beta-secretase inhibition, leading to decreased amyloid-beta levels.

ModificationBeta-Secretase Inhibition (%)
Original Compound40%
Fluorinated Derivative65%

Anticancer Activity

This compound has shown promise as an anticancer agent through its ability to inhibit specific kinases involved in cancer cell proliferation.

Case Study : Research on spirocyclic analogs indicated that they could inhibit polo-like kinase 4 (PLK4), leading to reduced viability in various cancer cell lines.

Cancer Cell LineViability Reduction (%)
A549 (Lung)50%
MCF7 (Breast)45%

Mechanism of Action

The mechanism of action of 6-Fluorospiro[chroman-2,1’-cyclobutan]-4-one involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances its binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. The spirocyclic structure provides rigidity, which is crucial for maintaining the compound’s conformation and enhancing its biological activity.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name Core Structure Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number
6-Fluorospiro[chroman-2,1'-cyclobutan]-4-one Chroman-4-one + cyclobutane 6-F C₁₂H₁₁FO₂ ~206.2 Not explicitly stated
6-Chlorospiro[chroman-2,1'-cyclobutan]-4-one Chroman-4-one + cyclobutane 6-Cl C₁₂H₁₁ClO₂ 222.67 934554-96-8
6-Fluorospiro[chroman-2,4′-piperidin]-4-one HCl Chroman-4-one + piperidine 6-F + HCl salt C₁₃H₁₅ClFNO₂ 271.72 936648-40-7
6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-one Chroman-4-one + cyclobutane 6-Cl, 8-Cl C₁₂H₁₀Cl₂O₂ 257.12 1169847-93-1

Key Observations :

  • Spirocyclic Ring : Cyclobutane introduces ring strain and conformational rigidity compared to the more flexible piperidine ring in 6-Fluorospiro[chroman-2,4′-piperidin]-4-one HCl .
  • Pharmacological Relevance : Piperidine-containing derivatives (e.g., spiro[chroman-2,4′-piperidin]-4-one ) are often modified for enhanced solubility (e.g., HCl salt) and target engagement in anticancer applications .

Physicochemical Properties

Table 2: Physical and Predicted Properties

Compound Name Density (g/cm³) Boiling Point (°C) Solubility (Predicted)
6-Chlorospiro[chroman-2,1'-cyclobutan]-4-one 1.34 377.1 Low (hydrophobic)
6-Fluorospiro[chroman-2,4′-piperidin]-4-one HCl Not reported Not reported Moderate (polar salt)

Analysis :

  • The 6-chloro analog has a higher density and boiling point compared to the fluorinated version due to chlorine’s larger atomic mass .
  • The HCl salt form of 6-Fluorospiro[chroman-2,4′-piperidin]-4-one likely improves aqueous solubility, critical for bioavailability in drug formulations .

Key Insights :

  • Cyclobutane vs. Piperidine : Cyclobutane’s rigidity may limit target binding compared to piperidine’s flexibility, explaining the superior anticancer activity of piperidine derivatives (e.g., compound 16 in ) .
  • Halogen Effects : Fluorine’s electronegativity may enhance metabolic stability over chlorine, though chloro derivatives often show higher potency due to increased lipophilicity .

Biological Activity

6-Fluorospiro[chroman-2,1'-cyclobutan]-4-one is a novel compound characterized by its unique spirocyclic structure, which integrates a chroman ring with a cyclobutan moiety. The presence of a fluorine atom at the 6-position enhances its chemical reactivity and biological profile, making it a subject of interest in medicinal chemistry and pharmacology.

Structure and Composition

  • Chemical Formula : C12_{12}H11_{11}F\O
  • CAS Number : 1342358-36-4

The compound's structure contributes significantly to its biological activity. The spirocyclic framework allows for diverse interactions with biological targets, potentially influencing enzyme activity and receptor binding.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that modify precursor compounds to achieve the desired structure. This complexity reflects the challenges in developing such specialized bioactive molecules.

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in various metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
  • Neuroprotective Effects : There is emerging evidence supporting its role in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

  • In Vitro Studies :
    • A study demonstrated that this compound inhibited the activity of specific enzymes related to Alzheimer’s disease, suggesting its potential as a therapeutic agent for cognitive impairments .
    • Another investigation revealed its antimicrobial activity against Gram-positive bacteria, indicating its potential use in developing new antibiotics .
  • In Vivo Studies :
    • Animal models have shown that administration of this compound led to reduced symptoms of neurodegeneration, highlighting its neuroprotective capabilities .

Comparative Analysis with Similar Compounds

To better understand the significance of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
6-Fluorospiro[cyclopropane-1,3’-indolin]-2’-oneSpirocyclic with indoleModerate enzyme inhibition
6-Chlorospiro[chroman-2,4'-piperidin]-4-oneChlorinated variantAntimicrobial properties
6-Fluorospiro[chroman-2,4'-piperidin]-4-oneFluorinated variantNeuroprotective effects

The unique combination of fluorine and the spirocyclic structure in this compound may enhance its lipophilicity and improve interactions with hydrophobic regions of target proteins compared to its analogs.

Q & A

Basic: What are the recommended synthetic routes for 6-Fluorospiro[chroman-2,1'-cyclobutan]-4-one, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step routes, including:

  • Spirocyclization : Cyclization of chromanone precursors with fluorinated cyclobutane derivatives under acidic or basic conditions. For example, tert-butyl carbamate intermediates can be used to stabilize reactive spiro centers during ring closure .
  • Fluorination Strategies : Late-stage fluorination via nucleophilic substitution (e.g., using KF or Selectfluor) or cross-coupling reactions (e.g., Suzuki-Miyaura with fluorinated boronic acids) .
  • Intermediate Characterization :
    • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (in DMSO-d6d_6) confirm regiochemistry and fluorine integration .
    • HRMS : Validates molecular formula (e.g., C13_{13}H12_{12}FNO2_2) and purity (>98%) .
    • TLC : Monitors reaction progress using ethyl acetate/hexane eluents .

Basic: What analytical techniques are critical for verifying the structural integrity of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves spirocyclic geometry and confirms fluorine placement in the chromanone ring (e.g., bond angles and torsion parameters) .
  • FT-IR Spectroscopy : Identifies carbonyl (C=O) stretching at ~1700 cm1^{-1} and C-F vibrations near 1100 cm1^{-1} .
  • HPLC-PDA : Quantifies purity (>98%) and detects trace impurities using C18 reverse-phase columns with acetonitrile/water gradients .

Advanced: How can researchers design in vitro assays to evaluate the bioactivity of this compound?

Methodological Answer:

  • Cytotoxicity Screening :
    • MTT Assay : Test against cancer cell lines (e.g., MCF-7, HT-29) with IC50_{50} values calculated using nonlinear regression. Compare with structurally similar compounds (e.g., spiro-piperidine derivatives showing IC50_{50} = 0.31–5.62 µM) .
  • Apoptosis Induction :
    • Annexin V/PI Staining : Quantify early/late apoptotic cells via flow cytometry. For example, spiro derivatives induce >3x apoptosis in MCF-7 cells at 24 hours .
  • Cell Cycle Analysis : Use propidium iodide staining to assess G1/S or G2/M arrest. Spiro compounds may increase sub-G1 populations .

Advanced: How does fluorination at the 6-position influence the structure-activity relationship (SAR) of spirochromane derivatives?

Methodological Answer:

  • Electronic Effects : Fluorine’s electronegativity enhances hydrogen bonding with target proteins (e.g., acetyl-CoA carboxylase) and improves metabolic stability .
  • Steric Considerations : Fluorine’s small size minimizes steric hindrance, allowing tighter binding to hydrophobic enzyme pockets. Compare with bulkier substituents (e.g., methyl or chloro groups), which reduce potency .
  • Case Study : 6-Fluoro derivatives show 10x higher inhibitory activity (IC50_{50} = 0.31 µM) against cancer cells compared to non-fluorinated analogs (IC50_{50} = 18.77–47.05 µM) .

Advanced: How should researchers address contradictions in reported biological data for spirochromane derivatives?

Methodological Answer:

  • Assay Standardization :
    • Cell Line Variability : Validate results across multiple lines (e.g., A2780 vs. HT-29) due to differential expression of target enzymes .
    • Dose-Response Consistency : Ensure IC50_{50} measurements use consistent timepoints (e.g., 24 vs. 48 hours) .
  • Orthogonal Validation :
    • Enzyme Inhibition Assays : Confirm target engagement (e.g., acetyl-CoA carboxylase inhibition at nM concentrations) .
    • SAR Parallelism : Compare fluorinated derivatives with methyl/chloro analogs to isolate fluorine-specific effects .
  • Data Reproducibility : Replicate studies using independent synthetic batches to rule out impurity artifacts .

Advanced: What computational tools are recommended for predicting the binding mode of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like acetyl-CoA carboxylase. Focus on fluorine’s role in stabilizing key residues (e.g., Arg128^{128}) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and fluorine’s impact on ligand-protein dynamics .
  • QSAR Models : Train models on spirochromane derivatives to predict bioactivity based on substituent electronegativity and logP .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.